REACTION_CXSMILES
|
[C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[C:2]1[C:3](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:4](OCCCC)=O>C(O)C>[C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[CH2:2][CH2:4][CH2:3][CH2:11][CH2:12][CH2:13][CH2:14][CH2:2][C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC(=O)OCCCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |